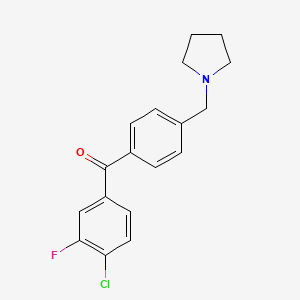

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

説明

特性

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBBTODQXQAHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642753 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-57-3 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-Chloro-3-fluorobenzophenone Intermediate

- Friedel-Crafts Acylation:

The 4-chloro-3-fluorobenzoyl chloride is reacted with a suitable aromatic compound (e.g., 4-bromobenzene or 4-formylbenzene derivative) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the benzophenone core. - Reaction Conditions:

Introduction of the Pyrrolidinomethyl Group

- Nucleophilic Substitution or Reductive Amination:

The para position of the benzophenone ring is functionalized with a pyrrolidinomethyl group by reacting the benzophenone intermediate containing a suitable leaving group (e.g., bromomethyl or chloromethyl substituent) with pyrrolidine. - Typical Procedure:

- React benzophenone derivative with pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) may be used to facilitate substitution.

- Reaction temperature: 80–120 °C under inert atmosphere (nitrogen or argon) for 6–12 hours.

- Purification by recrystallization or column chromatography to isolate the pure product.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chloro-3-fluorobenzoyl chloride + 4-bromobenzene | AlCl3, DCM, 0–25 °C to reflux | 4-chloro-3-fluorobenzophenone intermediate |

| 2 | Benzophenone intermediate with bromomethyl group + pyrrolidine | DMF, NaH, 80–120 °C, 6–12 h | This compound |

Analytical and Purification Techniques

- Melting Point Determination: Confirms purity; expected melting point around 138 °C (may vary with polymorphs).

- NMR Spectroscopy:

- ^1H NMR identifies aromatic protons and pyrrolidine ring protons (multiplets around δ 2.0–3.5 ppm).

- ^19F NMR confirms fluorine substitution (signals typically between −110 to −130 ppm).

- Mass Spectrometry: Confirms molecular weight (m/z 318 for [M+H]^+).

- Elemental Analysis: Validates molecular formula C18H17ClFNO within ±0.3% accuracy.

- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography used for purification and purity assessment.

Research Findings and Optimization Notes

- Yield Optimization:

- Using polar aprotic solvents enhances nucleophilicity of pyrrolidine, improving substitution efficiency.

- Controlled temperature (80–100 °C) balances reaction rate and minimizes side reactions such as over-alkylation or decomposition.

- Stoichiometric control of pyrrolidine and base prevents formation of side products.

- Purity Considerations:

- Recrystallization from aqueous acetone or ethanol improves purity.

- HPLC purity >98% is achievable with optimized conditions.

- Safety and Stability:

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Friedel-Crafts Catalyst | AlCl3 | Anhydrous conditions required |

| Solvent for Acylation | DCM or CS2 | Dry solvent essential |

| Temperature (Acylation) | 0–25 °C to reflux | Controls reaction rate |

| Pyrrolidine Substitution Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Base for Substitution | NaH or K2CO3 | Facilitates nucleophilic substitution |

| Temperature (Substitution) | 80–120 °C | Higher temps increase rate but risk side reactions |

| Reaction Time | 6–12 hours | Sufficient for complete conversion |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Storage | −20 °C, inert atmosphere | Prevents degradation |

化学反応の分析

Types of Reactions: 4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone is C₁₈H₁₈ClFNO, with a molecular weight of approximately 317.79 g/mol. The compound features a benzophenone core substituted with a pyrrolidinomethyl group, a chlorine atom at the para position, and a fluorine atom at the meta position relative to the carbonyl group. This unique combination imparts distinctive chemical properties that are valuable in various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research has shown that this compound can inhibit cell proliferation in several cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against MES-SA and MES-SA/Dx5 cell lines, suggesting its potential as an anticancer agent through apoptosis induction .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing tissue inflammation. This activity suggests its applicability in treating chronic inflammatory diseases.

- Neuropharmacological Applications : Due to its structural features, it may interact with neurotransmitter receptors, indicating potential antidepressant and anticonvulsant properties. Initial findings suggest modulation of neurotransmitter levels associated with mood regulation .

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacterial strains; potential for new antibiotics. |

| Anticancer | Inhibits proliferation in cancer cells; induces apoptosis. |

| Anti-inflammatory | Reduces cytokine production; useful in chronic inflammatory conditions. |

| Antidepressant | Modulates neurotransmitter levels; potential mood stabilizer. |

| Anticonvulsant | Stabilizes neuronal excitability; therapeutic for epilepsy. |

Material Science

The compound is also being explored for its applications in material science, particularly as a UV absorber in polymers:

- UV Absorption Properties : Research indicates that incorporating this compound into polymer matrices can enhance UV resistance. This application is particularly relevant for materials exposed to sunlight, as it helps prevent degradation and prolongs material life .

Case Study 1: Anticancer Activity

In a study focused on the anticancer effects of this compound on MES-SA and MES-SA/Dx5 cell lines, researchers observed significant cytotoxicity with an IC50 value around 15 µM. The mechanism was linked to apoptosis via caspase pathway activation, underscoring its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial activity and supporting its development as a lead compound for antibiotic therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table compares it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Piperidinomethyl-4'-trifluoromethylbenzophenone | Contains a piperidine ring instead of pyrrolidine | Different nitrogen heterocycle affects reactivity |

| 4-Chloro-4'-trifluoromethylbenzophenone | Lacks the nitrogen-containing substituent | Primarily used in industrial applications |

| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | Contains a piperazine moiety | Exhibits distinct biological properties |

The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these structurally similar compounds.

作用機序

The mechanism of action of 4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Amine Groups

A key structural feature of benzophenone analogs is the substitution of the heterocyclic amine group. Below is a comparative analysis:

Key Observations :

- Thiomorpholine substitution (vs. pyrrolidine) increases molecular weight by 16.06 g/mol due to sulfur inclusion, enhancing polarity and solubility .

- Regiochemical differences (e.g., 3-chloro-5-fluoro vs. 4-chloro-3-fluoro) influence UV absorption profiles and radical generation efficiency .

- Cyano-substituted derivatives exhibit distinct electronic properties due to strong electron-withdrawing effects, broadening their utility in nonlinear optical materials .

Halogenation Patterns and Electronic Effects

Halogen atoms (Cl, F) significantly alter electronic properties. For example:

- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP): Fluorine and hydroxyl groups synergistically reduce the HOMO-LUMO gap, enhancing chemical reactivity compared to non-halogenated analogs .

- 4-Chloro-3-fluoro substitution: The combined electron-withdrawing effects of Cl and F increase electrophilicity, making the compound more reactive in crosslinking reactions than mono-halogenated derivatives .

Research Findings on Substituent Effects

Theoretical studies on substituted benzophenones reveal:

- Electron-withdrawing substituents (e.g., Cl, F, CN) lower the HOMO-LUMO gap, increasing chemical reactivity and polarizability .

- Heterocyclic amines modulate solubility and steric effects. Pyrrolidine’s smaller ring size (5-membered vs. thiomorpholine’s 6-membered) reduces steric constraints, favoring surface attachment in polymer gels .

- Regiochemistry of halogens impacts UV absorption maxima. For instance, 4-chloro-3-fluoro derivatives absorb at longer wavelengths than 3-chloro-5-fluoro analogs, enabling tailored photo-initiation .

生物活性

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 317.79 g/mol

- CAS Number : 898776-57-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated significant cytotoxic effects, with IC values indicating its potency.

| Cell Line | IC (µM) | Viability at 20 µM (%) |

|---|---|---|

| HeLa | 9.22 ± 0.17 | 21.64 |

| MCF-7 | 8.47 ± 0.18 | 15.05 |

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors, thereby inhibiting their activity. For example, it has been suggested that the compound may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in various signaling pathways related to cancer progression and neurodegenerative diseases .

Case Studies

-

Neuronal Nitric Oxide Synthase Inhibition :

A study explored the inhibition of nNOS by structurally similar compounds, revealing that modifications in the benzophenone structure could enhance selectivity and potency against nNOS compared to other isoforms like endothelial nitric oxide synthase (eNOS). This specificity is vital for developing targeted therapies for conditions like cerebral palsy . -

Anticancer Efficacy in Cell Lines :

In vitro studies assessed the compound's effect on HeLa and MCF-7 cell lines through MTT assays, showing a dose-dependent decrease in cell viability over time. The results indicated that prolonged exposure significantly enhances the cytotoxic effects, suggesting potential for therapeutic applications in cancer treatment .

Q & A

What are the typical synthetic routes for 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

Friedel-Crafts Acylation : Introduce the benzophenone core using a chloro-fluorobenzene derivative and a benzoyl chloride precursor under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) .

Nucleophilic Substitution : Attach the pyrrolidinomethyl group via nucleophilic aromatic substitution (SNAr) at the 4'-position. This step often requires activating the phenyl ring with electron-withdrawing groups (Cl, F) and using a polar aprotic solvent like dimethylformamide (DMF) .

Purification : Column chromatography or recrystallization to isolate the final product.

Key challenges include controlling regioselectivity and minimizing side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro, fluoro, pyrrolidinomethyl) through chemical shifts and splitting patterns. For example, fluorine atoms induce deshielding in adjacent protons .

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect impurities from incomplete substitution reactions .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for halogenated derivatives .

How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Friedel-Crafts acylation, while higher temperatures (80–100°C) accelerate SNAr reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while dichloromethane is preferred for Friedel-Crafts steps to avoid solvent coordination with Lewis acids .

- Catalyst Screening : Alternative catalysts (e.g., FeCl₃ instead of AlCl₃) may improve regioselectivity in halogenated systems .

- Stoichiometry Adjustments : Excess pyrrolidine (1.5–2 eq.) ensures complete substitution at the 4'-position .

Statistical tools like Design of Experiments (DoE) can systematically evaluate these parameters .

What computational approaches are used to predict the reactivity and pharmacological potential of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict sites for nucleophilic/electrophilic attacks. The chloro and fluoro substituents direct reactivity toward specific positions on the aromatic ring .

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using structural data (InChI:

InChI=1S/C19H20F2N2O/c1-22-8-10-23(...)from PubChem ). - ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on the pyrrolidine moiety and halogen substituents .

How can researchers address instability of intermediates during synthesis?

Level: Advanced

Methodological Answer:

- Low-Temperature Handling : Store light-sensitive intermediates (e.g., benzophenone derivatives) at –20°C and use amber glassware .

- Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under nitrogen or argon .

- Stabilizing Agents : Add radical inhibitors (e.g., BHT) during high-temperature steps to prevent decomposition .

Real-time monitoring via in-situ IR spectroscopy helps detect unstable intermediates early .

What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Level: Advanced

Methodological Answer:

- Derivatization : Synthesize analogs by replacing chloro/fluoro substituents with other halogens or electron-withdrawing groups (e.g., NO₂) to evaluate electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography or NMR to identify key interactions (e.g., hydrogen bonding via the pyrrolidine nitrogen) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models to correlate structural modifications with activity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Methodological Answer:

- Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems to reduce costs and time .

- Solvent Recovery : Implement distillation or membrane filtration for DMF recycling .

- Safety Protocols : Mitigate risks from exothermic reactions (e.g., Friedel-Crafts) using jacketed reactors with temperature control .

How does the presence of fluorine influence the compound's physicochemical properties?

Level: Basic

Methodological Answer:

- Lipophilicity : Fluorine increases logP slightly but enhances membrane permeability.

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo .

- Electron Effects : Fluorine’s electronegativity directs electrophilic substitution to meta/para positions, impacting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。